molecular formula C20H27NO2Si B8264825 3-(((Tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-amine

3-(((Tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-amine

Cat. No.: B8264825
M. Wt: 341.5 g/mol
InChI Key: ISAPJEZFFHSXHC-UHFFFAOYSA-N
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Description

3-(((Tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-amine is a chemical compound with the molecular formula C21H29NO2Si. It is a derivative of oxetane, a four-membered ring ether, and contains a tert-butyldiphenylsilyl (TBDPS) protecting group. This compound is primarily used in organic synthesis and research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-amine typically involves the following steps:

    Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as imidazole or pyridine.

    Formation of Oxetane Ring: The protected intermediate undergoes cyclization to form the oxetane ring. This step often involves the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Introduction of Amino Group:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(((Tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the oxetane ring to other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(((Tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-amine has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: It is employed in the preparation of novel materials with unique properties.

    Biological Studies: The compound can be used in biochemical assays and studies involving enzyme interactions.

Mechanism of Action

The mechanism of action of 3-(((Tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-amine involves its reactivity as a nucleophile or electrophile in various chemical reactions. The tert-butyldiphenylsilyl group provides steric protection, allowing selective reactions at other sites. The oxetane ring can undergo ring-opening reactions, leading to the formation of new functional groups. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • **3-(((Tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-yl)methanol
  • (3-Bromopropoxy)-tert-butyldimethylsilane

Uniqueness

3-(((Tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-amine is unique due to the presence of both the oxetane ring and the tert-butyldiphenylsilyl protecting group. This combination provides distinct reactivity and stability, making it valuable in synthetic chemistry and research applications.

Properties

IUPAC Name

3-[[tert-butyl(diphenyl)silyl]oxymethyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2Si/c1-19(2,3)24(17-10-6-4-7-11-17,18-12-8-5-9-13-18)23-16-20(21)14-22-15-20/h4-13H,14-16,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAPJEZFFHSXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3(COC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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